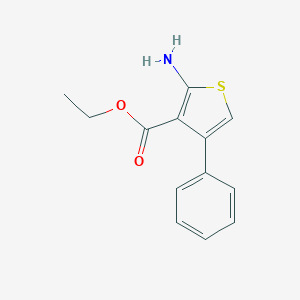

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHTMKMOSPACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197439 | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-36-5 | |

| Record name | 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gewald Reaction: Mechanistic Elucidation and Practical Application in the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Gewald reaction, a potent multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4] These scaffolds are of paramount importance in the pharmaceutical and materials science industries, serving as key building blocks for a wide array of biologically active compounds and functional materials.[5][6] This guide provides a comprehensive examination of the Gewald reaction, focusing on the synthesis of a representative and valuable derivative, Ethyl 2-amino-4-phenylthiophene-3-carboxylate. We will dissect the underlying reaction mechanism, detailing the sequential Knoevenagel-Cope condensation, sulfur addition, intramolecular cyclization, and tautomerization steps. Furthermore, this document presents a field-proven, step-by-step experimental protocol, complete with data tables and workflow visualizations, to empower researchers in the reliable and efficient execution of this synthesis.

Introduction: The Significance of 2-Aminothiophenes

Since its discovery by Karl Gewald in 1961, the Gewald reaction has become a universally recognized and versatile method for constructing the 2-aminothiophene ring system.[1][7][8] Its prominence stems from the operational simplicity, use of readily available starting materials, and the ability to generate highly functionalized products in a single pot.[1][7] The products of this reaction are not merely synthetic curiosities; they are integral components in numerous approved drugs and investigational new drug candidates, exhibiting a broad spectrum of biological activities including antiproliferative, antiviral, and antimicrobial properties.[9][10]

The target molecule of this guide, this compound, exemplifies a classic Gewald product. Its synthesis involves the condensation of acetophenone (a ketone), ethyl cyanoacetate (an active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[2][6][11] Understanding the intricate mechanism of its formation is critical for optimizing reaction conditions, maximizing yield, and adapting the methodology for the synthesis of diverse analogues.

Foundational Principles of the Gewald Reaction

The Gewald reaction is a three-component reaction (G-3CR) that masterfully combines three distinct chemical entities to forge the thiophene ring.[5] The core reactants for the synthesis of our target molecule are:

-

Carbonyl Compound: Acetophenone provides the C4 and C5 atoms of the thiophene ring, along with the C4-phenyl substituent.

-

Active Methylene Nitrile: Ethyl cyanoacetate contributes the C2 and C3 atoms, the C2-amino group (from the nitrile), and the C3-carboxylate ester. The methylene group is "active" due to its position between two electron-withdrawing groups (nitrile and ester), which increases its acidity.

-

Elemental Sulfur: The crucial source of the heteroatom (S1) for the thiophene ring. Typically, the stable octasulfur (S₈) allotrope is used.[6]

-

Base Catalyst: An organic base, such as morpholine or piperidine, is required to initiate the reaction sequence, primarily by deprotonating the active methylene compound.[12][13]

The Core Reaction Mechanism: A Step-by-Step Elucidation

The formation of the 2-aminothiophene ring is a multi-step sequence involving condensation, sulfur addition, and ring-closure.[7] While the exact nature of all intermediates was a subject of study for decades, a consensus mechanism has been established, supported by extensive experimental and computational evidence.[2][9][14][15]

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[2][7][9][11] The amine base abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of acetophenone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-phenylbut-2-enoate. This initial condensation is a critical, rate-influencing step.[14]

Step 2: Michael Addition of Sulfur (Sulfuration)

This is the most mechanistically complex stage. The α,β-unsaturated nitrile intermediate, in the presence of the base, forms an enolate. This enolate then acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide intermediate.[9][14] This process can lead to a complex equilibrium of polysulfides of varying lengths.[16][17] For the reaction to proceed, these polysulfide chains must be broken down to a monosulfide intermediate.

Step 3: Intramolecular Cyclization

The key ring-forming step involves an intramolecular nucleophilic attack from the terminal sulfur anion (mercaptide) onto the carbon atom of the cyano group.[18] This Thorpe-Ziegler type cyclization forms a five-membered ring, creating an imine intermediate.

Step 4: Tautomerization and Aromatization

The cyclic imine intermediate is not aromatic and rapidly undergoes tautomerization. A proton shift from the C5 position to the imine nitrogen results in the formation of the stable, aromatic 2-aminothiophene ring system.[2][11] This final aromatization step is the thermodynamic driving force for the entire reaction sequence, pulling the various intermediates toward the final product.[14][17]

Mechanistic Pathway Visualization

Caption: The four principal stages of the Gewald reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable, one-pot procedure for the synthesis of the title compound using conventional heating.[13]

Reagents and Materials

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Acetophenone | C₈H₈O | 120.15 | 10.0 | 1.20 g | 1.0 |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g | 1.0 |

| Elemental Sulfur | S | 32.07 | 11.0 | 0.35 g | 1.1 |

| Morpholine | C₄H₉NO | 87.12 | 10.0 | 0.87 g | 1.0 |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 20 mL | - |

| Round-bottom flask (50 mL) | - | - | - | 1 | - |

| Magnetic stir bar | - | - | - | 1 | - |

| Condenser | - | - | - | 1 | - |

| Heating mantle/oil bath | - | - | - | 1 | - |

Step-by-Step Methodology

-

Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the dropwise addition of morpholine (0.87 g, 10.0 mmol) while stirring.

-

Reaction: Attach a condenser to the flask and heat the mixture to 50-60 °C using a heating mantle or oil bath. Maintain stirring. The reaction is typically exothermic, and the mixture will turn a dark orange/brown color.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The reaction is generally complete within 2-6 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure this compound as a yellow crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification.

Field Insights and Troubleshooting

-

Causality of Catalyst Choice: While various bases can be used, secondary amines like morpholine and piperidine are often preferred. They are sufficiently basic to deprotonate the active methylene compound but not so strong as to promote significant side reactions. Recent studies have also explored catalytic amounts of base, which can be more environmentally friendly.[10][19]

-

Managing Exotherms: The initial phase of the reaction can be exothermic. Slow addition of the base and maintaining the recommended temperature range are crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

Low Yields with Aryl Ketones: Aryl ketones, like acetophenone, can sometimes show lower reactivity compared to aliphatic ketones.[12][19] Extending the reaction time or employing microwave irradiation can often improve yields.[2][19]

-

Sulfur Addition: Using finely powdered sulfur is recommended for better dispersion and reactivity in the reaction medium.[6]

-

Purification Challenges: If the product does not readily precipitate, the reaction mixture can be poured into ice-water to induce precipitation.[13] Column chromatography is a viable alternative to recrystallization if impurities are difficult to remove.

Conclusion

The Gewald reaction remains an indispensable tool in synthetic organic chemistry, providing an efficient and convergent pathway to valuable 2-aminothiophene heterocycles. This guide has deconstructed the reaction mechanism for the synthesis of this compound, highlighting the critical sequence of condensation, sulfuration, cyclization, and aromatization. By understanding the causality behind each mechanistic step and adhering to a validated experimental protocol, researchers can confidently leverage this powerful reaction to advance their work in drug discovery and materials science. The continued exploration of modifications, such as new catalysts and solvent systems, ensures the Gewald reaction will remain relevant and impactful for years to come.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. Gewald_reaction [chemeurope.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Topic: Starting Materials for the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential starting materials and synthetic strategy for preparing Ethyl 2-amino-4-phenylthiophene-3-carboxylate, a valuable scaffold in medicinal chemistry. We will focus on the widely adopted and efficient Gewald three-component reaction, delving into the mechanistic rationale behind the selection of reagents and the execution of the experimental protocol.

The Strategic Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged structure in drug discovery, recognized as a bioisosteric replacement for a phenyl group that can impart unique physicochemical properties to enhance biological activity and pharmacokinetic profiles.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][3] The most convergent and operationally simple method for its synthesis is the Gewald reaction, a multicomponent reaction first reported in the 1960s that remains a cornerstone of heterocyclic chemistry.[1][4][5]

The Gewald Reaction: A Mechanistic Blueprint

The Gewald reaction is a one-pot synthesis that constructs the polysubstituted 2-aminothiophene ring from three fundamental components: a carbonyl compound with an α-methylene group, an active methylene nitrile (such as an α-cyanoester), and elemental sulfur, all facilitated by a basic catalyst.[4][6][7] The elegance of this reaction lies in its convergence, assembling a complex heterocyclic system from readily available starting materials in a single synthetic operation.

The mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (acetophenone or phenylacetaldehyde) and the active methylene of ethyl cyanoacetate.[4] This step forms a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.

-

Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base to form polysulfide anions, acts as a nucleophile.[8] It adds to the β-carbon of the Knoevenagel adduct in a Michael-type addition, forming a sulfur-containing intermediate.

-

Intramolecular Cyclization and Tautomerization: The intermediate undergoes a rapid intramolecular cyclization where the active methylene group attacks the nitrile. This is followed by a tautomerization step to yield the stable, aromatic 2-aminothiophene ring system.[4]

Caption: Figure 1: Gewald Reaction Mechanism.

Core Starting Materials: A Detailed Analysis

The success of the Gewald synthesis hinges on the appropriate selection and quality of the starting materials. The table below outlines the key reagents, their specific roles in the reaction, and critical considerations for researchers.

| Reagent | Role in Synthesis | Key Considerations & Rationale |

| Acetophenone | Carbonyl Source (provides C4-phenyl and C5 atoms of the thiophene ring) | A common and stable ketone.[7] The α-methylene group is not present, but under reaction conditions, it serves as the precursor. Alternatively, phenylacetaldehyde can be used. |

| Ethyl Cyanoacetate | Active Methylene Nitrile | Provides the C2, C3, the C3-ester group, and the C2-amino group. The cyano and ester groups activate the adjacent methylene group, making it acidic and prone to deprotonation by the base for the initial Knoevenagel condensation.[7][9] |

| Elemental Sulfur (S₈) | Thiophene Ring Heteroatom | Acts as the source for the sulfur atom in the thiophene ring. It should be used as a fine powder to ensure optimal dispersion and reactivity in the reaction mixture.[7] |

| Morpholine | Basic Catalyst | Serves a dual purpose: it catalyzes the initial Knoevenagel condensation and is particularly effective at activating elemental sulfur by forming morpholine polysulfides, which act as the sulfur-transfer agent.[8][10] Other bases like diethylamine or triethylamine can also be used.[9][11] |

| Ethanol / Methanol | Solvent | A polar protic solvent is typically used to dissolve the reactants and facilitate the reaction. It provides a suitable medium for the ionic intermediates formed during the process.[2][7][12] |

Experimental Protocol: A Step-by-Step Workflow

This protocol is a representative example for the synthesis of this compound, adapted from established literature procedures.[9][10][13]

Reagents and Equipment

-

Acetophenone (1 equivalent)

-

Ethyl cyanoacetate (1 equivalent)

-

Elemental Sulfur (1 equivalent)

-

Morpholine (catalytic to stoichiometric amount)

-

Ethanol (reaction solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Buchner funnel and filter paper

Synthesis Workflow

Caption: Figure 2: Experimental Workflow.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask, combine acetophenone (e.g., 0.05 mol), ethyl cyanoacetate (0.05 mol), and finely powdered elemental sulfur (0.05 mol) in methanol or ethanol (e.g., 30 mL).[10] Stir the mixture to create a suspension.

-

Catalyst Addition: With continuous stirring, slowly add morpholine (e.g., 5 mL) to the mixture over a period of 30 minutes.[10] The controlled addition is crucial to manage any initial exotherm.

-

Heating and Reaction: Heat the reaction mixture to a gentle reflux, typically around 45-50°C, for approximately 2-3 hours.[10][13] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[13]

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator overnight to facilitate the precipitation of the product.[9]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any residual soluble impurities.

-

Purification: The purity of the product can be significantly enhanced by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form yellow crystals of this compound.[10] For very high purity, silica gel column chromatography can be employed.[13][14]

Trustworthiness and Protocol Validation

To ensure the integrity of the synthesis, a self-validating system of analysis is essential.

-

Reaction Monitoring: TLC is a rapid and effective technique to monitor the disappearance of reactants and the appearance of the product, confirming that the reaction is proceeding as expected.[9][13]

-

Product Characterization: The identity and purity of the final, recrystallized product must be rigorously confirmed. Standard characterization techniques include:

-

Melting Point (MP): A sharp melting point close to the literature value (92-97 °C) indicates high purity.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques provide structural confirmation, ensuring that the desired molecule has been formed.[9][10][13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]

-

By adhering to this structured approach—from understanding the underlying mechanism to executing a precise protocol and validating the outcome—researchers can reliably synthesize high-purity this compound for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. ijpbs.com [ijpbs.com]

- 10. asianpubs.org [asianpubs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Substituted 2-Aminothiophenes from Ethyl Cyanoacetate

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its synthesis is most prominently achieved through the Gewald reaction, a versatile and efficient multicomponent condensation. This guide provides an in-depth exploration of the synthesis of substituted 2-aminothiophenes, with a specific focus on the use of ethyl cyanoacetate as the active methylene component. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, analyze the reaction's scope and limitations, and discuss its critical applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this pivotal chemical transformation.

The Strategic Importance of 2-Aminothiophenes in Drug Discovery

The thiophene ring is often employed as a bioisosteric replacement for a phenyl group in drug design, offering unique electronic properties and metabolic profiles.[3] The 2-aminothiophene moiety, in particular, serves as a versatile synthon for a vast range of heterocyclic systems and is a key structural feature in numerous pharmaceuticals.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antiproliferative effects.[1][3][4] Notable examples include the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the antipsychotic drug Olanzapine.[3][5] The continued interest in this scaffold stems from its synthetic accessibility, primarily via the Gewald three-component reaction, which allows for the rapid generation of molecular diversity from simple starting materials.[6][7]

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a one-pot synthesis that constructs the polysubstituted 2-aminothiophene ring from three key components: a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (such as ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[8][9][10] The reaction's elegance lies in its convergence, forming a complex heterocyclic structure with high atom economy.

The mechanism, elucidated decades after its discovery, proceeds through three principal stages.[9] Recent computational studies have further clarified the intricate role of sulfur, revealing a complex equilibrium of polysulfide intermediates.[11][12][13]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The base (e.g., a secondary amine like morpholine or piperidine) abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized carbanion.[5][14] This nucleophile then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel-Cope product.[11][13] The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote self-condensation or other side reactions.

-

Michael Addition of Sulfur: In this crucial step, a sulfur nucleophile adds to the β-carbon of the α,β-unsaturated intermediate in a Michael-type addition. Elemental sulfur (S₈) is opened by the base or another nucleophilic species present in the reaction mixture to form polysulfides.[11][12] The resulting sulfur-adduct is a key intermediate en route to the thiophene ring.[14]

-

Intramolecular Cyclization & Aromatization: The terminal sulfur atom of the adduct, bearing a negative charge, acts as an internal nucleophile, attacking the electrophilic carbon of the cyano group.[14] This intramolecular cyclization forms a five-membered imine ring. The final step is a tautomerization of the imine to the more stable enamine, resulting in the formation of the aromatic 2-aminothiophene ring. This final aromatization step serves as the thermodynamic driving force for the entire reaction sequence.[11][12]

Below is a diagrammatic representation of the Gewald reaction mechanism.

Caption: The mechanism of the Gewald 2-aminothiophene synthesis.

A Validated Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a reliable, conventional heating method for a common Gewald reaction, which serves as a self-validating system due to its high-yielding and clean nature.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 | 0.98 g (1.04 mL) |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g (1.07 mL) |

| Sulfur (powdered) | S | 32.06 | 11.0 | 0.35 g |

| Morpholine | C₄H₉NO | 87.12 | 12.0 | 1.05 g (1.05 mL) |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL |

3.2. Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 mmol), ethyl cyanoacetate (10.0 mmol), elemental sulfur (11.0 mmol), and ethanol (20 mL).[14]

-

Addition of Base: While stirring the mixture at room temperature, slowly add morpholine (12.0 mmol) dropwise. The addition of the base is often exothermic and catalyzes the initial Knoevenagel condensation. Morpholine is an effective catalyst due to its secondary amine structure and appropriate basicity.[15]

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60°C) using a heating mantle.[6] The gentle heating ensures all reactants remain in solution and accelerates the reaction rate without causing excessive solvent loss or side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

-

Product Isolation (Work-up): Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a crystalline solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dry the purified crystals under vacuum. The expected yield is typically in the range of 80-90%.

3.4. Experimental Workflow Diagram

Caption: A step-by-step workflow for the Gewald synthesis.

Optimizing the Synthesis: Catalysts, Conditions, and Green Approaches

While the classical Gewald protocol is robust, significant advancements have been made to improve its efficiency, yield, and environmental sustainability.

4.1. Impact of Substrates and Catalysts

The choice of carbonyl compound, active nitrile, and catalyst significantly influences the reaction outcome. Generally, ketones are more stable and provide higher yields than aldehydes.[10] The use of alternative catalysts can offer substantial benefits over traditional amine bases.

| Catalyst / Condition | Starting Materials | Yield (%) | Time | Key Advantages & Causality |

| Morpholine (Conventional) | Cyclohexanone, Ethyl Cyanoacetate | ~85% | 2-4 h | Standard, reliable baseline method.[6] |

| KF-Alumina (Microwave) | Various Ketones, Ethyl Cyanoacetate | 80-95% | 5-15 min | Solid support simplifies work-up (filtration); microwave irradiation drastically reduces reaction time by efficient localized heating.[6] |

| Piperidinium Borate | Acetophenone, Ethyl Cyanoacetate | 96% | 20 min | A conjugate acid-base pair that acts as a true catalyst (catalytic amount), activating both the ketone and the nitrile simultaneously for faster condensation.[5] |

| Triethylamine/H₂O | Various Ketones, Ethyl Cyanoacetate | 75-98% | 1-3 h | Green chemistry approach using water as a solvent; product often precipitates, simplifying isolation.[16][17] |

| Ultrasound Irradiation | Ethyl Acetoacetate, Ethyl Cyanoacetate | 78% | 40 min | Sonication enhances mass transfer and provides energy via acoustic cavitation, accelerating the reaction under solvent-free conditions.[15] |

4.2. Green Chemistry Modifications

Modern synthetic chemistry emphasizes sustainability. Several "green" modifications to the Gewald reaction have been developed:

-

Aqueous Conditions: Using water as a solvent, often with a base like triethylamine, circumvents the need for volatile organic solvents.[16][17]

-

Ionic Liquids: Room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both solvent and catalyst, offering high yields and potential for recyclability.[16]

-

Catalyst-Free Ultrasound: The use of sodium polysulfide under ultrasound irradiation in water can trigger the reaction without the need for an additional base catalyst.[18]

Conclusion: A Cornerstone Reaction for Modern Chemistry

The Gewald synthesis of 2-aminothiophenes from ethyl cyanoacetate remains one of the most powerful and versatile reactions in the arsenal of the medicinal chemist. Its operational simplicity, tolerance for diverse functional groups, and the biological significance of its products ensure its continued relevance. By understanding the underlying mechanism and leveraging modern optimization techniques—from advanced catalytic systems to green chemical principles—researchers can efficiently generate libraries of these valuable heterocyclic compounds, accelerating the path toward the discovery of new and impactful medicines.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. resource.aminer.org [resource.aminer.org]

- 5. d-nb.info [d-nb.info]

- 6. arkat-usa.org [arkat-usa.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. heteroletters.org [heteroletters.org]

- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

The Multifaceted Role of Elemental Sulfur in the Gewald Aminothiophene Synthesis: From Inert Allotrope to Keystone Reactant

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a robust and atom-economical pathway to highly functionalized 2-aminothiophenes—scaffolds of immense value in medicinal chemistry and materials science.[1][2] While often depicted as a simple condensation, the true elegance and complexity of the Gewald synthesis lie in the pivotal, yet frequently misunderstood, role of elemental sulfur. This guide moves beyond the textbook representation to provide a detailed, mechanistically-grounded exploration of sulfur's journey from an inert starting material to the central architect of the thiophene ring. We will dissect the critical stages of sulfur activation, the formation and decomposition of complex polysulfide intermediates, and the thermodynamic driving forces that culminate in the desired product. This paper is intended for researchers and drug development professionals seeking to deepen their understanding and optimize their application of this powerful synthetic tool.

Introduction: The Enduring Significance of the Gewald Reaction

First reported by Karl Gewald in the 1960s, the reaction synthesizes 2-aminothiophenes from a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a base.[1][3] Its enduring popularity stems from the ready availability of starting materials, operational simplicity, and the high biological relevance of its products.[1] The core structure is formed in a multicomponent reaction that proceeds through a sequence of condensation, sulfur addition, and ring-closure.[4] Despite its widespread use, the precise mechanism, particularly the intricate behavior of elemental sulfur, has remained a subject of investigation for decades.[3][4] Recent computational studies have shed significant light on this process, revealing a complex interplay of equilibria and intermediates that govern the reaction's outcome.[5][6][7][8] This guide synthesizes these modern insights with established experimental knowledge to provide a comprehensive view of sulfur's critical functions.

A Mechanistic Journey: The Four Key Functions of Elemental Sulfur

Elemental sulfur (S₈) is not a passive sulfur donor; it is an active participant whose transformation dictates the reaction pathway. Its role can be understood through four distinct, sequential functions: Activation, Nucleophilic Addition, Polysulfide Cascade, and Cyclization Precursor Formation.

Function 1: Activation from the S₈ Crown

The stable, eight-membered crown-shaped ring of elemental sulfur is relatively unreactive.[9] For the Gewald reaction to proceed, this ring must be opened. The most common method is base-promoted activation, where a basic catalyst, typically a secondary amine like morpholine or piperidine, performs a nucleophilic attack on the S₈ ring.[4]

-

Causality of Base Choice: Secondary amines are particularly effective because they can act as both the base for the initial Knoevenagel-Cope condensation and the nucleophile for activating sulfur.[4][7] Morpholine is often the base of choice due to its ability to effectively solubilize elemental sulfur, forming morpholine polysulfides which are key reactive intermediates.[4] Tertiary amines, lacking a proton, are less effective at this dual role and their activation of sulfur is considered energetically unfavorable.[7]

-

Alternative Activation: Electrochemical methods can also be employed, where an electrogenerated cyanomethyl anion attacks and activates the S₈ ring, offering a pathway with catalytic amounts of electricity.[10]

Function 2: Nucleophilic Addition and Polysulfide Formation

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[3][5][6] Following deprotonation, this intermediate becomes a potent nucleophile. The crucial sulfur addition step involves the nucleophilic attack of this carbanion on an activated sulfur species (or directly on the S₈ ring).[7]

This attack does not simply append a single sulfur atom. Instead, it opens the sulfur ring to form a linear polysulfide anion attached to the carbon framework.[5][7][11]

R-CH⁻-CN + S₈ → R-C(S₈⁻)=C-CN

This event marks the beginning of a complex cascade of intermediates.

Function 3: The Polysulfide Cascade - A Thermodynamic Funnel

The initial polysulfide anion is not the final reactant for cyclization. It enters a complex equilibrium with other polysulfides of varying lengths.[5][8][11] This "polysulfide cascade" can involve several processes:

-

Interconversion and Scrambling: Polysulfide chains can attack other sulfur molecules or other polysulfides, leading to a dynamic mixture of chain lengths in the reaction medium.[5][11]

-

Decomposition: The long polysulfide chains must decompose to ultimately provide the monosulfide intermediate required for ring closure. Computational studies show that this decomposition can occur via several pathways, including unimolecular cyclization for long chains (≥6 sulfur atoms) and protonation-induced degradation for chains of all lengths.[5][7][11]

Crucially, none of these intermediate polysulfide steps provide a significant thermodynamic benefit.[5][11] They represent a complex equilibrium state. The entire cascade is driven forward by the final, irreversible cyclization step.

Function 4: The Monosulfide and the Irreversible Cyclization

The decomposition of the various polysulfides eventually funnels the intermediates towards the key monosulfide anion.[5] This species undergoes a rapid, intramolecular nucleophilic attack on the nitrile's triple bond to form the five-membered thiophene ring.[4][12] Subsequent tautomerization yields the aromatic and highly stable 2-aminothiophene product.[3] This final aromatization step is the primary thermodynamic driving force for the entire Gewald reaction, pulling all preceding equilibria toward product formation.[5][11]

Visualizing the Core Mechanism

To clarify these complex interactions, the following diagrams illustrate the overall workflow and the central role of the sulfur cascade.

Caption: High-level workflow of the Gewald aminothiophene synthesis.

Caption: The central role of sulfur activation and the polysulfide cascade.

A Self-Validating Experimental Protocol

This protocol for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate provides a reliable method, with explanations for each critical step to ensure reproducibility and understanding.

Reactants:

-

Cyclohexanone: 1.0 eq

-

Ethyl Cyanoacetate: 1.0 eq

-

Elemental Sulfur: 1.1 eq

-

Morpholine: 1.5 eq

-

Solvent: Ethanol (approx. 3-4 mL per mmol of cyclohexanone)

| Step | Procedure | Rationale (The "Why") |

| 1 | To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, cyclohexanone (1.0 eq), and ethyl cyanoacetate (1.0 eq). | The solvent facilitates mixing and heat transfer. Adding the carbonyl and nitrile first allows for the initial stages of the Knoevenagel condensation to begin upon addition of the base. |

| 2 | Add morpholine (1.5 eq) to the mixture and stir at room temperature for 10 minutes. | Morpholine acts as the basic catalyst for the condensation. A brief stir period initiates the formation of the α,β-unsaturated nitrile intermediate. |

| 3 | Add elemental sulfur (1.1 eq) in one portion. The mixture will turn a darker color. | A slight excess of sulfur ensures it is not the limiting reagent, accounting for any potential side reactions or incomplete conversion. The color change indicates the formation of polysulfide species. |

| 4 | Heat the reaction mixture to a gentle reflux (approx. 50-60°C) and maintain for 2-3 hours. Monitor by TLC. | Moderate heating provides the necessary activation energy for sulfur ring opening and subsequent reactions without causing excessive solvent loss or byproduct formation. The reaction temperature is a critical parameter for success. |

| 5 | After the reaction is complete (TLC shows consumption of starting material), cool the mixture to room temperature, then place it in an ice bath for 30 minutes. | Cooling reduces the solubility of the product, promoting crystallization and maximizing the isolated yield. This is a critical step for purification. |

| 6 | Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. | Filtration separates the solid product from the solvent and soluble impurities. Washing with cold ethanol removes residual morpholine and unreacted starting materials without significantly re-dissolving the product. |

| 7 | Dry the solid product under vacuum to obtain the 2-aminothiophene. | This removes residual solvent to yield the final, purified product. The yield can be assessed, and the product characterized by NMR, IR, and melting point analysis. |

Influence of Key Parameters on Sulfur Chemistry

The efficiency of the Gewald reaction is highly dependent on reaction conditions, which directly influence the complex behavior of sulfur.

| Parameter | Effect on Sulfur Chemistry & Intermediates | Impact on Reaction Outcome |

| Base Choice | Secondary amines (e.g., morpholine) are superior as they both catalyze condensation and activate/solubilize S₈ to form reactive polysulfides.[4] Tertiary amines are less effective at sulfur activation.[7] | High yields are typically achieved with morpholine. Weaker or sterically hindered bases may lead to incomplete reaction or low yields.[13] |

| Solvent | Polar protic solvents like ethanol or methanol are common. They facilitate the dissolution of intermediates and participate in the protonation steps of the polysulfide decomposition.[4][5] | Solvent choice affects reaction rate and product solubility. A solvent that allows for gentle reflux while keeping intermediates soluble is ideal. |

| Temperature | Higher temperatures increase the rate of sulfur activation and the Knoevenagel condensation. However, excessively high temperatures can lead to unwanted side reactions. | Typically, 50-80°C is optimal.[4] Microwave irradiation has been shown to accelerate the reaction, likely by efficiently promoting the sulfur addition and cyclization steps.[3][13] |

Conclusion

Elemental sulfur in the Gewald synthesis is far more than a simple building block. It is a dynamic reactant whose journey from the stable S₈ allotrope through a cascade of polysulfide intermediates is central to the formation of the thiophene ring. Understanding this multifaceted role—from the necessity of its activation to the thermodynamically driven cyclization—is paramount for any scientist aiming to harness the full potential of this reaction. By carefully selecting the base, solvent, and temperature, researchers can effectively control the complex sulfur chemistry at play, enabling the efficient and reliable synthesis of valuable 2-aminothiophene derivatives for discovery and development pipelines.

References

- 1. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Ethyl 2-amino-4-phenylthiophene-3-carboxylate: A Keystone Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, stands as a cornerstone in the edifice of modern medicinal chemistry. Its facile synthesis, primarily through the robust and versatile Gewald reaction, has made it a readily accessible and highly valuable scaffold for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted applications of this pivotal heterocyclic compound. We delve into the historical context and mechanistic intricacies of the Gewald reaction, offer detailed experimental protocols for its synthesis and characterization, and survey its extensive applications in drug discovery, from anticancer and antimicrobial agents to its emerging role in material science. This guide is intended to serve as an in-depth resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Emergence of a Privileged Scaffold

The Thiophene Moiety in Medicinal Chemistry: A Historical Perspective

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a "privileged scaffold" in medicinal chemistry. The isosteric relationship of the thiophene ring with the benzene ring allows for its substitution in many drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Introduction to this compound: Structure and Significance

This compound (Molecular Formula: C₁₃H₁₃NO₂S, Molecular Weight: 247.31 g/mol ) is a member of the 2-aminothiophene family that has garnered significant attention.[3] Its structure, featuring a thiophene core with an amino group at the 2-position, a carboxylate at the 3-position, and a phenyl group at the 4-position, provides a versatile platform for chemical modification. This strategic arrangement of functional groups allows for the facile synthesis of more complex heterocyclic systems and the exploration of a wide range of biological activities.[3][4][5]

Scope of the Technical Guide

This guide offers a detailed examination of this compound, from its foundational synthesis to its diverse applications. It is structured to provide both a historical and a practical understanding of this important molecule, catering to the needs of researchers in academia and industry.

The Gewald Reaction: A Foundational Synthesis

Discovery and Historical Context of the Gewald Reaction

The primary and most efficient method for synthesizing this compound is the Gewald reaction.[3] This multicomponent reaction, discovered by German chemist Karl Gewald in the 1960s, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6][7][8] The reaction's simplicity, use of readily available starting materials, and mild reaction conditions have contributed to its widespread adoption for the synthesis of polysubstituted 2-aminothiophenes.[8][9]

The Core Reaction: Synthesis of this compound

In the context of our topic, the synthesis involves the reaction of acetophenone (the ketone), ethyl cyanoacetate (the α-cyanoester), and elemental sulfur, typically catalyzed by a base such as morpholine or diethylamine.[3][10][11]

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction, elucidated years after its discovery, proceeds through a series of well-defined steps.[6][9]

The initial step is a Knoevenagel condensation between the ketone (acetophenone) and the α-cyanoester (ethyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[6]

The next phase involves the addition of elemental sulfur to the activated methylene group of the Knoevenagel adduct. The precise mechanism of this step is still a subject of some discussion but is believed to proceed through a thiirane intermediate.

The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[6]

Caption: The generalized mechanism of the Gewald reaction.

Variations and Modifications of the Gewald Reaction

To improve yields, reduce reaction times, and enhance the "greenness" of the synthesis, several modifications to the classical Gewald reaction have been developed.

Microwave irradiation has been shown to significantly accelerate the Gewald reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods.[12]

The use of solid supports and heterogeneous catalysts simplifies product purification and catalyst recovery, aligning with the principles of green chemistry.

Experimental Protocols: A Practical Guide

General Laboratory Practices and Safety Precautions

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood.

Detailed Step-by-Step Synthesis of this compound via the Gewald Reaction

This protocol is a representative example and may be optimized.

-

Acetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[11]

Characterization Techniques

The structure of the synthesized this compound should be confirmed using standard spectroscopic methods.[3][11]

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group, the ethyl ester protons, and the amino protons.

-

¹³C NMR: Will show the corresponding carbon signals.

-

IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

The melting point of the purified product should be determined and compared with the literature value (92-97 °C). The solubility in various organic solvents should also be noted.[3]

Physicochemical and Pharmacokinetic Properties

Tabulated Summary of Key Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂S | [3] |

| Molecular Weight | 247.31 g/mol | [3] |

| Melting Point | 92-97 °C | |

| Appearance | Solid | |

| CAS Number | 4815-36-5 |

Structure-Activity Relationship (SAR) Insights

The 2-aminothiophene scaffold is highly amenable to structural modifications to optimize its biological activity. The amino group at the 2-position can be acylated, alkylated, or used as a nucleophile in further reactions. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The phenyl group at the 4-position can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule. These modifications have been extensively explored to develop potent and selective drug candidates.[4][5]

Applications in Drug Discovery and Development

A Versatile Building Block for Complex Heterocycles

This compound serves as a key intermediate in the synthesis of a wide range of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.[3][4][5]

Pharmacological Profile: A Spectrum of Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.[1][13][14]

Numerous studies have reported the potent anticancer activity of 2-aminothiophene derivatives.[3][13] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action.

The 2-aminothiophene scaffold is a promising platform for the development of novel antimicrobial agents.[3][15] Derivatives have shown significant activity against a range of pathogenic bacteria and fungi, in some cases exceeding the efficacy of standard antibiotics.[2]

In addition to anticancer and antimicrobial effects, derivatives have also been investigated for their anti-inflammatory, antiviral, and other therapeutic properties.[13][15]

Caption: Applications of this compound.

Beyond Pharmaceuticals: Applications in Material Science

The aromatic nature and the presence of versatile functional groups in this compound also make it a molecule of interest in material science. It has been explored as a building block for the development of novel organic semiconductors and corrosion inhibitors.[3]

Future Perspectives and Conclusion

Emerging Trends in the Application of this compound

The ongoing exploration of new catalytic systems and reaction conditions for the Gewald reaction continues to expand the scope and utility of 2-aminothiophene synthesis. Furthermore, the application of computational methods, such as molecular docking, is aiding in the rational design of new derivatives with enhanced biological activity and target selectivity.

Concluding Remarks on its Enduring Importance

This compound, born from the elegant and efficient Gewald reaction, remains a molecule of profound importance in synthetic and medicinal chemistry. Its versatility as a synthetic intermediate and the diverse biological activities of its derivatives ensure its continued relevance in the quest for new drugs and functional materials. This guide has provided a comprehensive overview of this remarkable compound, highlighting its journey from a synthetic curiosity to a cornerstone of modern chemical and pharmaceutical research.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4815-36-5 [smolecule.com]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. [PDF] SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Scaffold: Ethyl 2-amino-4-phenylthiophene-3-carboxylate as a Cornerstone in Medicinal Chemistry

Introduction: The Privileged Status of the 2-Aminothiophene Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets to elicit diverse pharmacological responses. The 2-aminothiophene moiety is a quintessential example of such a scaffold, and its substituted derivatives have garnered significant attention in drug discovery.[1][2][3] Among these, ethyl 2-amino-4-phenylthiophene-3-carboxylate stands out as a particularly valuable and versatile building block.[4][5] Its inherent structural features—a nucleophilic amino group, an electrophilic ester, and an aromatic thiophene ring—provide a rich chemical playground for the synthesis of a multitude of complex heterocyclic systems with promising therapeutic potential.[1][6] This guide provides an in-depth exploration of this compound, from its synthesis and chemical reactivity to its application in the development of novel therapeutic agents.

Synthesis: The Gewald Reaction as the Gateway to 2-Aminothiophenes

The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[7][8][9][10] This one-pot synthesis is celebrated for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[10]

The reaction typically involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[7][8] For the synthesis of the title compound, acetophenone, ethyl cyanoacetate, and elemental sulfur are the key reactants.

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction is a fascinating cascade of well-established organic transformations. While the exact sequence can be influenced by the specific substrates and reaction conditions, a generally accepted pathway involves the following key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[7][8][10]

-

Michael Addition of Sulfur: The elemental sulfur (often in its S8 form) is activated by the base and subsequently undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.

-

Ring Closure and Tautomerization: The resulting intermediate then undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[11]

Below is a conceptual workflow of the Gewald reaction for the synthesis of this compound.

Figure 1: Conceptual workflow of the Gewald reaction.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound via the Gewald reaction.[12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Acetophenone | 120.15 | 10 | 1.20 g (1.18 mL) |

| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g (1.06 mL) |

| Elemental Sulfur | 32.06 | 10 | 0.32 g |

| Diethylamine | 73.14 | 20 | 2.07 mL |

| Ethanol (absolute) | 46.07 | - | 30 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in absolute ethanol (30 mL).

-

With stirring, add diethylamine (20 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 55-65°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath for 30 minutes, then transfer it to a refrigerator and leave it overnight to facilitate complete precipitation.

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound as a crystalline solid.

-

Characterize the final product using appropriate analytical techniques such as melting point determination, IR, 1H NMR, 13C NMR, and mass spectrometry.[13][14]

Applications in Medicinal Chemistry: A Versatile Building Block

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of a wide array of biologically active molecules.[4][6] The amino group can be readily acylated, alkylated, or diazotized, while the ester group can be hydrolyzed, reduced, or converted to an amide. Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions.

Antimicrobial Agents

Derivatives of this compound have demonstrated significant potential as antimicrobial agents.[4][12][15] By modifying the core structure, researchers have developed compounds with activity against a range of bacterial and fungal pathogens.[16][17]

Design Strategy: The primary amino group is often a key site for derivatization to enhance antimicrobial activity. For instance, condensation of the amino group with various aldehydes to form Schiff bases, or acylation with different acid chlorides, can lead to compounds with improved potency.[14]

Figure 2: Derivatization strategies for antimicrobial agents.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| This compound | 247.31 | 5 |

| Substituted Benzaldehyde | Varies | 5 |

| Glacial Acetic Acid | 60.05 | Catalytic amount |

| Ethanol | 46.07 | 20 mL |

Procedure:

-

Dissolve this compound (5 mmol) and the substituted benzaldehyde (5 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Anticancer Agents

The 2-aminothiophene scaffold is a key component in several classes of anticancer agents, including kinase inhibitors.[18] this compound serves as a valuable intermediate in the synthesis of compounds targeting various signaling pathways involved in cancer progression.[4]

Design Strategy: A common approach involves the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to mimic the purine core of ATP and act as competitive inhibitors of kinases. The amino and ester functionalities of the starting material are crucial for the annulation of the pyrimidine ring.

Figure 3: Pathway to thienopyrimidine-based kinase inhibitors.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of 2-aminothiophenes have shown promise in this area, with some compounds exhibiting inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes.[19][20]

Design Strategy: Modifications to the this compound core can be tailored to interact with the active sites of inflammatory enzymes. For example, the incorporation of acidic moieties or specific aromatic substituents can enhance binding affinity and selectivity.[21]

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of its derivatives underscore the therapeutic potential of this privileged scaffold.[1][3][11] Future research will undoubtedly continue to leverage the unique chemical attributes of this compound to design and synthesize next-generation therapeutic agents with improved efficacy and safety profiles. The exploration of novel reaction pathways and the application of modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, will further expand the utility of this compound in the ongoing quest for new medicines.[22]

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 4815-36-5 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpsbr.org [jpsbr.org]

- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Heterocycles from Ethyl 2-amino-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-phenylthiophene-3-carboxylate stands as a cornerstone in synthetic organic and medicinal chemistry. Its inherent functionalities—an aromatic amine, an ester group, and a thiophene core—make it a highly versatile precursor for the construction of a multitude of fused heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic design and synthesis of novel thieno[2,3-d]pyrimidines, a class of compounds renowned for its broad spectrum of pharmacological activities.[1][2] We will detail robust protocols, explain the mechanistic rationale behind experimental choices, and present workflows for creating compound libraries for drug discovery programs.

The Strategic Importance of this compound

The 2-aminothiophene scaffold is a privileged starting material in heterocyclic synthesis, primarily due to the Gewald reaction which allows for its efficient, often one-pot, preparation.[3][4][5] The title compound, this compound, is particularly valuable. The ortho-disposed amino and carboxylate groups are perfectly positioned for cyclocondensation reactions, enabling the construction of fused pyrimidine rings to form the thieno[2,3-d]pyrimidine core.

This core is a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective agents.[1][6][7][8] This document serves as a practical guide for leveraging this powerful starting material to generate novel chemical entities with therapeutic potential.

Core Synthetic Pathways and Strategic Considerations

The primary synthetic strategy involves the annulation of a pyrimidine ring onto the thiophene core. The choice of the cyclizing agent dictates the initial structure of the pyrimidine ring, which can then be further functionalized. The diagram below illustrates the central synthetic workflows.

Caption: Key synthetic routes from the starting thiophene.

Experimental Protocols and Methodologies

The following protocols are foundational for the synthesis of diverse thieno[2,3-d]pyrimidine libraries.

Protocol 1: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the fundamental cyclocondensation to form the pyrimidinone ring system. Formamide serves as both the solvent and the source of the additional carbon atom required for ring closure.

Rationale: The reaction proceeds via an initial formation of a formamido intermediate by acylation of the amino group. At high temperatures, this intermediate undergoes an intramolecular cyclization with the ester group, followed by the elimination of ethanol and water to yield the stable, fused aromatic system. This is a robust and widely used method for constructing the thieno[2,3-d]pyrimidin-4-one scaffold.[9]

Caption: Workflow for synthesizing the pyrimidin-4-one core.

Step-by-Step Procedure:

-

Place this compound (10 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Add formamide (20 mL).

-

Heat the reaction mixture to reflux (approx. 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove residual formamide.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford the pure 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 3-Alkyl/Aryl-2-thioxo-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

This method introduces a thioxo group at the 2-position and allows for diversification at the 3-position of the pyrimidine ring through the choice of isothiocyanate.

Rationale: The reaction begins with the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.[10] In the presence of a base or upon heating, this intermediate undergoes intramolecular cyclization. The nitrogen of the thiourea attacks the ester's carbonyl carbon, leading to the elimination of ethanol and the formation of the 2-thioxo-thienopyrimidine derivative.[2]

Step-by-Step Procedure:

-

Dissolve this compound (10 mmol) in a suitable solvent like pyridine or DMF (25 mL) in a round-bottom flask.

-

Add the desired isothiocyanate (e.g., phenyl isothiocyanate, ethyl isothiocyanate) (11 mmol, 1.1 eq.).

-

Heat the mixture at reflux for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into acidified ice-water (e.g., with 1M HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., acetic acid or ethanol) to yield the pure product.

Protocol 3: Synthesis of a 4-Amino-5-phenylthieno[2,3-d]pyrimidine Library